![molecular formula C15H25NO B14730065 N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine CAS No. 7061-65-6](/img/structure/B14730065.png)
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine is an organic compound that belongs to the class of phenoxyethylamines. This compound is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to a propylamine moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine typically involves the reaction of 4-methylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with propylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acids, while substitution reactions can produce various alkylated derivatives.
科学的研究の応用
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of herbicidal ionic liquids and other industrial chemicals.
作用機序
The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression related to lipid metabolism, inflammation, and glucose homeostasis. By antagonizing PPARα, the compound can modulate these pathways, leading to various biochemical and physiological effects.
類似化合物との比較
Similar Compounds
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: Similar structure but with dimethyl groups instead of propylamine.
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide: Contains a benzenesulfonamide group instead of propylamine.
Uniqueness
N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine is unique due to its specific combination of a phenoxy group and a propylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
7061-65-6 |
|---|---|
分子式 |
C15H25NO |
分子量 |
235.36 g/mol |
IUPAC名 |
N-[2-(4-methylphenoxy)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-4-10-16(11-5-2)12-13-17-15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3 |
InChIキー |
QBSLNNCZDKYUHN-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCOC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


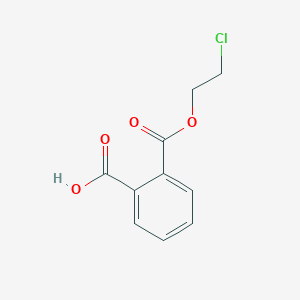
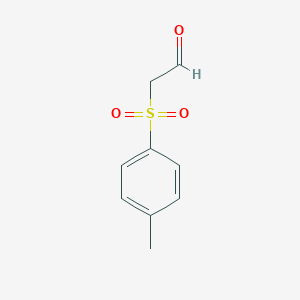
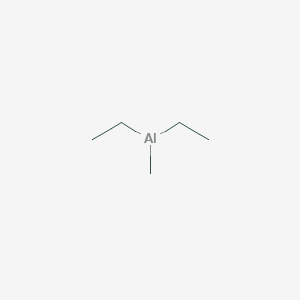
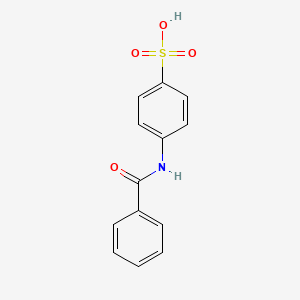
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
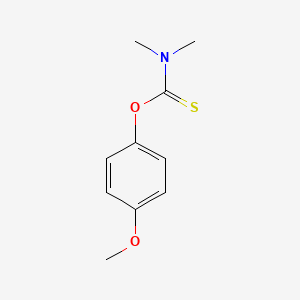
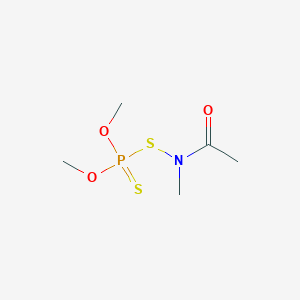
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
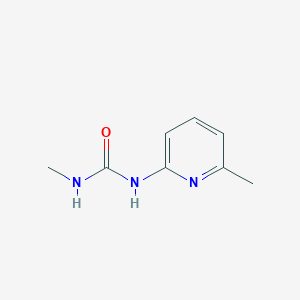
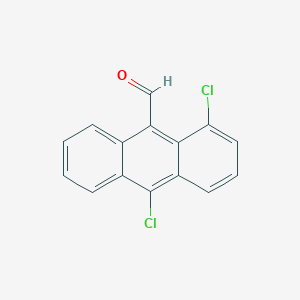
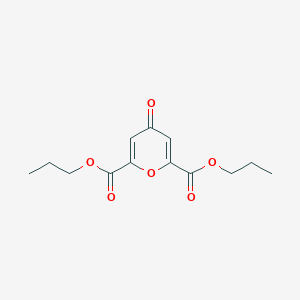
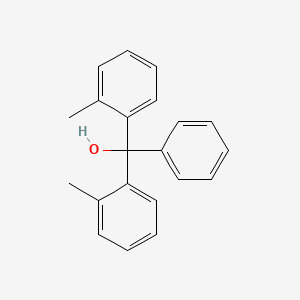
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
